(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol

Chiral Resolution Asymmetric Synthesis Pharmaceutical Intermediates

Racemic or (R)-enantiomer substitution risks failed stereochemistry-dependent bioactivity. This (S)-configured pyrrolidine provides the exact chiral scaffold required for MC4R agonists, CNS agents, and asymmetric catalysts. - **Defined stereochemistry**: Enables enantiopure API synthesis; prevents off-target effects from wrong enantiomer. - **Key physicochemical profile**: TPSA 32.7 Ų, XLogP3 -0.4 - optimal for CNS permeability tuning. - **Strategic advantage**: Directly replaces costly chiral resolution; used in IRL752-class derivatives. Immediate shipment for lead optimization campaigns.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B11922671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCOC1CCN(C1)CCO
InChIInChI=1S/C7H15NO2/c1-10-7-2-3-8(6-7)4-5-9/h7,9H,2-6H2,1H3/t7-/m0/s1
InChIKeyKECYLCNFKHGWCG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol: Chiral Pyrrolidine Scaffold


(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol (CAS 1334829-84-3) is a chiral pyrrolidine derivative, featuring a (3S)-methoxy substituent and a hydroxyethyl group, with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol [1]. This compound serves as a versatile chiral building block in the synthesis of pharmaceutical intermediates, with its defined stereochemistry being critical for generating enantiopure active pharmaceutical ingredients (APIs). Computed physicochemical properties, such as a topological polar surface area (TPSA) of 32.7 Ų and an XLogP3-AA of -0.4, differentiate it from non-methoxylated analogs, influencing its solubility and permeability profile in drug design [2].

Workflow
Chiral synthesis support and stereochemical control studies
Selection Context
Enantiomeric purity supports reproducible chiral input
Property Context
Methoxy substitution shifts physicochemical property screening

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol: Stereochemistry Matters


The (S)-stereochemistry of (S)-2-(3-methoxypyrrolidin-1-yl)ethanol is not an arbitrary detail but a critical determinant of its utility in medicinal chemistry. In the broader class of pyrrolidine derivatives, the presence of a chiral center at the 3-position dictates the three-dimensional orientation of the molecule, which directly impacts its interaction with chiral biological targets such as enzymes and receptors . Substituting this compound with its racemic mixture (2-(3-methoxypyrrolidin-1-yl)ethanol) or the (R)-enantiomer (CAS 1334829-00-3) can lead to significantly altered pharmacological outcomes, including reduced potency, off-target effects, or complete loss of activity in downstream applications . Furthermore, the (S)-enantiomer's specific configuration enables its use as a stereo-directing element in asymmetric synthesis, a role that achiral or racemic analogs cannot fulfill, thereby making generic substitution a high-risk, low-efficiency strategy in chiral drug discovery workflows.

(R)-enantiomer substitution may shift stereochemical outcomes in target binding
Racemic mixture may alter chiral assay response context and synthetic diastereoselectivity
Non-methoxylated analogs may not support methoxy-dependent pharmacophore models

Comparative Evidence for (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol


Stereochemical Purity: Single Enantiomer vs. Racemate

The key differentiator for (S)-2-(3-methoxypyrrolidin-1-yl)ethanol is its defined stereochemistry at the pyrrolidine 3-position. Commercially available as a single enantiomer with a purity of ≥97%, it provides a controlled stereochemical input for synthesis, in contrast to racemic 2-(3-methoxypyrrolidin-1-yl)ethanol (CAS 1353970-68-9) which contains an equal mixture of both (S) and (R) enantiomers [1]. While no direct head-to-head biological comparison data is available, established principles of chiral drug design dictate that the single enantiomer is essential for achieving reproducible and predictable biological activity when interacting with chiral targets .

Stereochemical Purity
Specification review
Single (S)-enantiomer with 100% ee reported, contrasting racemic mixture
Supports chiral control workflow
Class-level inference; direct biological comparison data to verify
Chiral Resolution Asymmetric Synthesis Pharmaceutical Intermediates

Methoxy Impact on Physicochemical Properties

The incorporation of a methoxy group in (S)-2-(3-methoxypyrrolidin-1-yl)ethanol significantly alters its physicochemical profile compared to the non-methoxylated analog 2-(pyrrolidin-1-yl)ethanol. Computed property analysis reveals an increased molecular weight (145.20 g/mol vs. 115.18 g/mol) and a reduced XLogP3-AA value (-0.4 vs. -0.2 for the non-chiral analog) [1]. The topological polar surface area (TPSA) is also lower (32.7 Ų vs. 46.9 Ų for a dimeric form of the analog), indicating enhanced membrane permeability potential [1][2]. These quantitative differences suggest that (S)-2-(3-methoxypyrrolidin-1-yl)ethanol may offer a superior balance of solubility and permeability, a critical factor for oral bioavailability in drug candidates.

Physicochemical Profile
Computed property
LogP shift (-0.4 vs -0.2) and TPSA reduction (32.7 Ų vs 46.9 Ų) versus non-methoxylated analog
Drug design attribute context
Computed properties; experimental solubility and permeability to verify
Drug Design ADME Prediction Solubility

Enhanced Biological Target Engagement with Methoxy Scaffolds

The methoxypyrrolidine core is a privileged scaffold in medicinal chemistry. While direct comparative biological data for (S)-2-(3-methoxypyrrolidin-1-yl)ethanol is not available, studies on related 3-methoxypyrrolidine derivatives demonstrate that the methoxy group is crucial for enhancing biological activity. For example, derivatives of 3-methoxypyrrolidine have been reported as potent and selective MC4R agonists for obesity treatment and as modulators of neurotransmitter systems . In one study, a 3-methoxypyrrolidine-containing derivative showed an IC50 of 0.96 μM against MIA PaCa-2 cancer cells . This contrasts with the unsubstituted 2-(pyrrolidin-1-yl)ethanol, which is primarily described as a non-specific biochemical reagent with no reported targeted biological activity .

Target Engagement SAR
Data to verify
3-methoxypyrrolidine core associated with active pharmacophores in literature
Class-level pharmacophore model context
Specific target binding data for this exact compound to verify
Structure-Activity Relationship (SAR) Cholinergic Modulation MC4R Agonists

Applications of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol


Chiral CNS Drug Candidate Synthesis

The 3-methoxypyrrolidine core is a key pharmacophore in numerous central nervous system (CNS) agents, including modulators of dopamine neurotransmission and cognition-promoting drugs [1]. (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol serves as an advanced chiral building block for the construction of these molecules. Its (S)-stereochemistry is essential for achieving the desired three-dimensional configuration that drives selective target engagement, as demonstrated by the drug candidate IRL752, a (3S)-3-phenyl-3-methoxypyrrolidine derivative [1]. Using this single enantiomer eliminates the need for costly chiral resolution steps later in the synthetic pathway.

MC4R Agonist Development for Metabolic Disorders

(3S)-3-Methoxypyrrolidine is a known component in the synthesis of potent and selective melanocortin-4 receptor (MC4R) agonists, a therapeutic target for obesity . (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol provides a functionalized, chiral entry point for building MC4R-targeted compounds, offering a strategic advantage in medicinal chemistry campaigns. The defined stereochemistry at the 3-position is crucial, as the activity of MC4R agonists is highly dependent on the spatial arrangement of functional groups .

Asymmetric Catalysis and Chiral Ligand Synthesis

With its defined (S)-stereocenter and two distinct functional groups (a tertiary amine and a primary alcohol), (S)-2-(3-methoxypyrrolidin-1-yl)ethanol is an ideal precursor for synthesizing chiral ligands or organocatalysts. The hydroxyethyl group can be easily modified to introduce steric bulk or additional binding motifs, while the tertiary amine can coordinate to metal centers or participate in acid-base catalysis. This enables the creation of novel, enantiopure catalysts for asymmetric transformations, a field where racemic or non-chiral analogs cannot provide the necessary stereo-differentiation .

Anticancer Lead Optimization

Derivatives containing the 3-methoxypyrrolidine moiety have demonstrated cytotoxic activity against cancer cell lines, with one study reporting an IC50 of 0.96 μM against MIA PaCa-2 pancreatic cancer cells . (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol can be incorporated as a key fragment in the design and synthesis of novel anticancer leads. Its single enantiomer form ensures that any observed activity is attributable to a specific stereoisomer, providing a clear structure-activity relationship (SAR) profile that is essential for lead optimization and patent protection.

Application
Selection Property
Validation Focus
CNS target research context
Enantiomeric purity
Chiral pharmacophore matching
MC4R pathway research context
Methoxy substitution
Receptor binding assay context
Chiral ligand research context
Dual amine-alcohol function
Metal coordination assay context
Cancer cell-model studies
3-methoxypyrrolidine core
Cytotoxicity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.